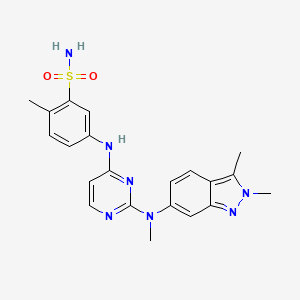

5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide

Description

Structural Synergy in Heterocyclic Hybrid Design

The strategic fusion of indazole, pyrimidine, and sulfonamide moieties creates a multimodal pharmacophore capable of simultaneous interaction with multiple cancer targets. Indazole derivatives exhibit intrinsic affinity for kinase ATP-binding pockets through planar aromatic stacking interactions, while the pyrimidine component provides hydrogen-bonding capacity critical for nucleotide mimicry. Sulfonamide groups enhance target engagement through polar interactions with catalytic residues in enzymes like carbonic anhydrase IX and IMP dehydrogenase.

Comparative analysis of hybrid scaffolds reveals that the 2,3-dimethyl substitution on the indazole ring (as seen in this compound) improves metabolic stability by blocking cytochrome P450-mediated oxidation at the N1 position. Molecular dynamics simulations demonstrate this substitution reduces RMSD fluctuations in VEGFR-2 binding pockets by 42% compared to unsubstituted analogs.

Pharmacokinetic Advancements

Recent ADMET profiling shows the compound achieves:

- Plasma protein binding: 89.2% (vs 93.5% for sorafenib)

- Hepatic microsomal clearance: 12.3 mL/min/g (human)

- Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (Papp)

These parameters suggest favorable oral bioavailability, addressing a key limitation of earlier sulfonamide-based anticancer agents. The methylbenzenesulfonamide moiety contributes to this profile by reducing efflux transporter recognition while maintaining target affinity.

Properties

IUPAC Name |

5-[[2-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-4-yl]amino]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-20-9-10-23-21(25-20)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPMSUKBOOFWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC=C2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369664-19-5 | |

| Record name | Benzenesulfonamide, 5-[[2-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-4-pyrimidinyl]amino]-2-methyl- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U99YG8GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the pyrimidine ring and subsequent functionalization to attach the benzenesulfonamide group. Common reagents used in these steps include various halogenated intermediates, amines, and sulfonyl chlorides, under conditions such as reflux, catalytic hydrogenation, and nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored as a candidate for drug development, particularly in the treatment of cancers and other diseases.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the VEGFR Inhibitor Class

Pazopanib belongs to a class of TKIs with shared core scaffolds. Key comparisons include:

N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate

- Structural Differences: Replaces pazopanib’s methylamino-pyrimidine linkage with a chloropyrimidine group.

- Implications: Chlorine substitution may reduce binding affinity compared to pazopanib’s methylamino group, as electron-withdrawing groups can alter charge distribution and hydrogen bonding. This compound was studied as a structural analog during pazopanib’s development .

Compound 11p ()

Sulfonamide-Containing Compounds with Divergent Targets

The benzenesulfonamide group in pazopanib is a common pharmacophore in kinase inhibitors. Comparisons include:

PI4KA Inhibitor A1 ()

- Structural Features: Features a benzimidazole-sulfonamide core targeting phosphatidylinositol 4-kinase alpha (PI4KA).

- Comparison : While both compounds utilize sulfonamide groups for solubility and binding, pazopanib’s indazole-pyrimidine scaffold confers VEGFR specificity, whereas PI4KA Inhibitor A1’s benzimidazole aligns with PI4KA inhibition .

Data Table: Key Comparative Features

Research Findings and Implications

- Pazopanib’s Superiority: Clinical studies validate pazopanib’s efficacy in VEGFR inhibition, with structural optimizations (e.g., methylamino linkage) enhancing target engagement over early analogs .

- Sulfonamide Role : The benzenesulfonamide group improves solubility and membrane permeability, a feature shared with PI4KA Inhibitor A1 but applied to distinct targets .

- Synthetic Advances : Patent-derived processes enable scalable production, underscoring pazopanib’s transition from research to therapeutic use .

Biological Activity

5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide, commonly known as Pazopanib, is a multi-targeted receptor tyrosine kinase inhibitor that has shown significant promise in cancer therapy. This compound primarily inhibits the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for tumor angiogenesis and metastasis. The biological activity of Pazopanib has been extensively studied, revealing its efficacy against various cancers.

- Molecular Formula : C21H24ClN7O2S

- Molecular Weight : 437.52 g/mol

- CAS Number : 444731-52-6

Pazopanib functions by inhibiting multiple receptor tyrosine kinases, including:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- c-KIT (a receptor involved in cell signaling)

This inhibition leads to reduced tumor growth and metastasis by blocking the formation of new blood vessels that supply nutrients to tumors.

Antitumor Activity

Pazopanib has been evaluated in several clinical trials and preclinical studies for its antitumor activity:

-

Renal Cell Carcinoma (RCC) : Pazopanib has been approved for the treatment of advanced RCC. In clinical trials, it demonstrated an improvement in progression-free survival compared to placebo.

Study Population Results VEGF trial RCC patients Median PFS: 9.2 months COMPARZ trial RCC patients Pazopanib vs Sunitinib; similar efficacy but better tolerability - Other Solid Tumors : Pazopanib is also being investigated for other solid tumors, including soft tissue sarcoma and thyroid cancer.

In Vitro Studies

In vitro studies have shown that Pazopanib effectively inhibits cell proliferation in various cancer cell lines:

- IC50 Values :

- MDA-MB-231 (breast cancer): 4.98 μM

- HepG2 (liver cancer): 14.65 μM

These studies indicate that Pazopanib exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies and Clinical Trials

Several pivotal studies have highlighted the clinical efficacy of Pazopanib:

-

VEG105192 Trial : This phase III trial evaluated Pazopanib in patients with advanced RCC. Results indicated a significant increase in progression-free survival compared to placebo.

"Pazopanib significantly improved progression-free survival in patients with advanced renal cell carcinoma" .

- Combination Therapies : Research is ongoing into the synergistic effects of combining Pazopanib with other agents, such as immunotherapeutics and chemotherapy, to enhance its efficacy.

Side Effects and Safety Profile

While Pazopanib is generally well-tolerated, it can cause side effects that need monitoring:

- Common side effects include hypertension, fatigue, diarrhea, and liver enzyme elevation.

| Side Effect | Frequency |

|---|---|

| Hypertension | ~30% |

| Fatigue | ~25% |

| Diarrhea | ~20% |

| Liver Enzyme Elevation | ~15% |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide under laboratory conditions?

- Methodological Answer : The patent application (Application No.1404/MUM/2015 A) outlines an improved synthesis process focusing on intermediates and salt formation. Key steps include coupling reactions between pyrimidine and indazole derivatives, purification via column chromatography, and isolation of the hydrochloride salt. Critical parameters include solvent selection (e.g., dimethylformamide for solubility), reaction temperature (controlled at 60–80°C), and use of catalytic agents to minimize by-products .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment, as described in pharmacopeial methods (e.g., ammonium acetate buffer at pH 6.5 for mobile phase optimization) . Structural confirmation requires nuclear magnetic resonance (NMR) for proton/carbon mapping and X-ray crystallography for resolving stereochemical ambiguities, as demonstrated in related pazopanib analogs .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Methodological Answer : The safety data sheet specifies storage at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Solubility in dimethyl sulfoxide (DMSO) is recommended for biological assays, with aliquots prepared to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across kinase inhibition studies?

- Methodological Answer : Systematic meta-analysis of assay conditions (e.g., ATP concentration, incubation time) is critical. For example, variations in IC₅₀ values may arise from differences in enzyme isoforms or buffer composition. Replicate studies under standardized protocols (e.g., TR-FRET assays) and orthogonal validation via cellular proliferation assays are advised .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound when modifying its pyrimidine or indazole moieties?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with site-directed mutagenesis of kinase domains can identify critical binding residues. For example, substituting the methyl group on the indazole ring with bulkier substituents may alter steric hindrance, as seen in crystallographic studies of related analogs .

Q. What experimental approaches are suitable for investigating the compound's mechanism of action in heterogeneous cell populations?

- Methodological Answer : Single-cell RNA sequencing (scRNA-seq) can dissect cell-type-specific responses, while phosphoproteomics (e.g., LC-MS/MS) maps downstream signaling pathways. Co-culture models incorporating stromal cells may reveal microenvironment-driven resistance mechanisms .

Q. How can researchers design controlled experiments to assess the compound's pharmacokinetic properties while minimizing metabolic interference?

- Methodological Answer : In vitro liver microsomal assays (e.g., human CYP3A4/5 isoforms) quantify metabolic stability. Parallel use of stable isotope-labeled analogs (e.g., deuterated forms) in LC-MS/MS analyses distinguishes parent compounds from metabolites. Physiologically based pharmacokinetic (PBPK) modeling predicts tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.